(4-(Hydroxymethyl)phenyl)(phenyl)methanone
Overview
Description
(4-(Hydroxymethyl)phenyl)(phenyl)methanone, also known by its IUPAC name 4-(hydroxymethyl)phenylmethanone, is an organic compound with the molecular formula C14H12O2 . This compound is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a phenylmethanone moiety. It is a solid at room temperature and is used in various chemical and industrial applications.
Scientific Research Applications
(4-(Hydroxymethyl)phenyl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
(4-(Hydroxymethyl)phenyl)(phenyl)methanone is a trifunctional building block used for chemical probe synthesis
Mode of Action
The compound contains a light-activated benzophenone, alkyne tag, and hydroxyl synthetic handle . When appended to a ligand or pharmacophore through its hydroxyl linker, this compound allows for UV light-induced covalent modification of a biological target .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biological target it is appended to. Its primary function is to allow for UV light-induced covalent modification of a biological target , which could potentially alter the function of the target molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Hydroxymethyl)phenyl)(phenyl)methanone can be achieved through several methods. One common approach involves the reaction of benzaldehyde with paraformaldehyde in the presence of a base, followed by oxidation to yield the desired product . Another method includes the use of Friedel-Crafts acylation, where benzoyl chloride reacts with toluene in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
On an industrial scale, the production of this compound typically involves optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-(Hydroxymethyl)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: Formation of (4-(carboxymethyl)phenyl)(phenyl)methanone.
Reduction: Formation of (4-(hydroxymethyl)phenyl)(phenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Comparison with Similar Compounds
Similar Compounds
(4-(Hydroxymethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains an additional alkyne tag and is used for chemical probe synthesis.
(4-Hydroxyphenyl)(phenyl)methanone: Lacks the hydroxymethyl group and has different reactivity and applications.
Uniqueness
(4-(Hydroxymethyl)phenyl)(phenyl)methanone is unique due to its hydroxymethyl group, which provides additional reactivity and versatility in chemical synthesis and biological applications. This makes it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
[4-(hydroxymethyl)phenyl]-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9,15H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHGHGHCDSLOBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70522244 | |
Record name | [4-(Hydroxymethyl)phenyl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70522244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81449-01-6 | |
Record name | [4-(Hydroxymethyl)phenyl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70522244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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